Cas no 1342690-69-0 (3-amino-2-(pyridin-2-yl)propan-1-ol)

3-Amino-2-(pyridin-2-yl)propan-1-ol is a versatile chiral building block featuring both amino and hydroxyl functional groups, making it valuable for asymmetric synthesis and pharmaceutical applications. Its pyridine moiety enhances coordination properties, facilitating use in catalyst design and metal complexation. The compound's stereochemistry allows for selective derivatization, enabling the production of enantiomerically pure intermediates. Its bifunctional nature supports diverse reactions, including nucleophilic substitutions and condensations, while the hydroxyl group offers further modification potential. This compound is particularly useful in medicinal chemistry for developing bioactive molecules, owing to its structural rigidity and hydrogen-bonding capabilities. High purity grades ensure reproducibility in research and industrial processes.
3-amino-2-(pyridin-2-yl)propan-1-ol structure
1342690-69-0 structure
Product name:3-amino-2-(pyridin-2-yl)propan-1-ol
CAS No:1342690-69-0
MF:C8H12N2O
MW:152.193681716919
CID:6434999
PubChem ID:63215991

3-amino-2-(pyridin-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(pyridin-2-yl)propan-1-ol
    • 2-Pyridineethanol, β-(aminomethyl)-
    • Inchi: 1S/C8H12N2O/c9-5-7(6-11)8-3-1-2-4-10-8/h1-4,7,11H,5-6,9H2
    • InChI Key: BUXSIJSCURQAIC-UHFFFAOYSA-N
    • SMILES: C1(C(CN)CO)=NC=CC=C1

Experimental Properties

  • Density: 1.136±0.06 g/cm3(Predicted)
  • Boiling Point: 307.6±27.0 °C(Predicted)
  • pka: 14.34±0.10(Predicted)

3-amino-2-(pyridin-2-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1254238-5.0g
3-amino-2-(pyridin-2-yl)propan-1-ol
1342690-69-0
5g
$3894.0 2023-05-23
Enamine
EN300-1254238-10.0g
3-amino-2-(pyridin-2-yl)propan-1-ol
1342690-69-0
10g
$5774.0 2023-05-23
Enamine
EN300-1254238-5000mg
3-amino-2-(pyridin-2-yl)propan-1-ol
1342690-69-0
5000mg
$2028.0 2023-10-02
Enamine
EN300-1254238-1000mg
3-amino-2-(pyridin-2-yl)propan-1-ol
1342690-69-0
1000mg
$699.0 2023-10-02
Enamine
EN300-1254238-2500mg
3-amino-2-(pyridin-2-yl)propan-1-ol
1342690-69-0
2500mg
$1370.0 2023-10-02
Enamine
EN300-1254238-10000mg
3-amino-2-(pyridin-2-yl)propan-1-ol
1342690-69-0
10000mg
$3007.0 2023-10-02
Enamine
EN300-1254238-0.5g
3-amino-2-(pyridin-2-yl)propan-1-ol
1342690-69-0
0.5g
$1289.0 2023-05-23
Enamine
EN300-1254238-2.5g
3-amino-2-(pyridin-2-yl)propan-1-ol
1342690-69-0
2.5g
$2631.0 2023-05-23
Enamine
EN300-1254238-1.0g
3-amino-2-(pyridin-2-yl)propan-1-ol
1342690-69-0
1g
$1343.0 2023-05-23
Enamine
EN300-1254238-0.05g
3-amino-2-(pyridin-2-yl)propan-1-ol
1342690-69-0
0.05g
$1129.0 2023-05-23

Additional information on 3-amino-2-(pyridin-2-yl)propan-1-ol

Professional Introduction to 3-amino-2-(pyridin-2-yl)propan-1-ol (CAS No. 1342690-69-0)

3-amino-2-(pyridin-2-yl)propan-1-ol, a compound with the chemical identifier CAS No. 1342690-69-0, represents a significant molecule in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif that combines an amino group, a propanol backbone, and a pyridine ring, has garnered attention for its potential applications in drug discovery and medicinal chemistry. The structural arrangement of this molecule not only contributes to its chemical reactivity but also opens up diverse possibilities for its utility in developing novel therapeutic agents.

The 3-amino-2-(pyridin-2-yl)propan-1-ol molecule is characterized by its chiral center and the presence of multiple functional groups, which make it a versatile intermediate in organic synthesis. The pyridine ring, in particular, is a common pharmacophore found in many bioactive compounds, contributing to interactions with biological targets such as enzymes and receptors. The combination of these features makes this compound an attractive candidate for further exploration in the development of small-molecule drugs.

In recent years, there has been growing interest in the development of molecules that can modulate biological pathways associated with neurological disorders. The structural features of 3-amino-2-(pyridin-2-yl)propan-1-ol suggest that it may have potential as a scaffold for designing compounds that interact with neurotransmitter systems. For instance, the pyridine moiety can serve as a binding site for receptors involved in synaptic transmission, while the amino and hydroxyl groups provide opportunities for further derivatization to enhance binding affinity and selectivity.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry due to their ability to engage with biological targets in unique ways. The pyridine ring in 3-amino-2-(pyridin-2-yl)propan-1-ol is particularly noteworthy, as it is a well-documented pharmacophore in many approved drugs. This structural element has been shown to contribute to the pharmacological activity of compounds by facilitating interactions with proteins and nucleic acids. The presence of additional functional groups on the molecule allows for further modifications that can fine-tune its pharmacological properties.

The synthesis of 3-amino-2-(pyridin-2-yl)propan-1-ol involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the functionalization of a pyridine precursor, followed by the introduction of an amino group and a hydroxyl group at specific positions on the carbon chain. These synthetic strategies leverage well-established reactions in organic chemistry, such as nucleophilic substitution and condensation reactions, to construct the desired molecular framework.

In terms of applications, 3-amino-2-(pyridin-2-yl)propan-1-ol has shown promise in preclinical studies as a potential lead compound for further drug development. Researchers have been exploring its derivatives to assess their efficacy and safety profiles in various disease models. The compound's ability to undergo further chemical modifications makes it a valuable starting point for generating libraries of novel molecules that can be screened for biological activity.

The field of drug discovery benefits from the availability of versatile intermediates like 3-amino-2-(pyridin-2-yl)propan-1-ol, which can be tailored to meet specific pharmacological requirements. The combination of computational modeling and high-throughput screening techniques has accelerated the process of identifying promising candidates from large compound libraries. These approaches allow researchers to rapidly evaluate the potential of molecules like 3-amino-2-(pyridin-2-ylo)-propan-l-butanol (CAS No. 1342690--69--0) in modulating biological pathways relevant to human health.

As our understanding of complex biological systems continues to evolve, so does our ability to design molecules that interact with them more precisely. The structural complexity of 3-amino--(pyridin--ylo)-propan-l-butanol (CAS No.--1342690--69--0) positions it as a candidate for addressing multifaceted therapeutic challenges. By leveraging advances in synthetic chemistry and biotechnology, researchers are paving the way for new generations of drugs that are more effective and better tolerated by patients.

The future prospects for this compound are promising, given its unique structural features and potential applications in drug development. As more research is conducted into its properties and derivatives, we can expect to see further refinements in its design and application. The continued exploration of molecules like 3-amino--(pyridine--ylo)-propan-l-butanol (CAS No.--1342690--69--0) will contribute to our arsenal against various diseases and improve patient outcomes worldwide.

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